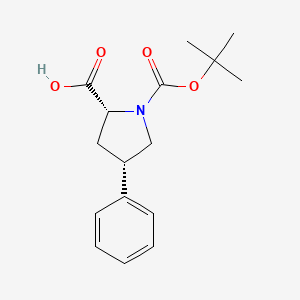

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5) is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a phenyl substituent at the C4 position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The compound is primarily used in pharmaceutical and chemical synthesis as a building block, particularly in peptide chemistry and drug discovery. Key hazards include acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQDIQHICLYKH-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661569 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144069-70-5 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protective Group Selection

The Boc group is universally employed to protect the pyrrolidine nitrogen due to its stability under basic conditions and ease of removal via acidic hydrolysis. The carboxylic acid moiety is typically protected as an ester (e.g., methyl or tert-butyl) to prevent undesired side reactions during subsequent steps.

Stereochemical Control

The (2R,4S) configuration is achieved through asymmetric catalysis or chiral auxiliary-mediated synthesis. For example, catalytic hydrogenation with chiral ligands or enzymes ensures high enantioselectivity. Patent WO2014206257A1 demonstrates the use of palladium on carbon (Pd/C) under hydrogen pressure (1.4–1.5 MPa) to reduce intermediates while preserving stereochemistry.

Stepwise Synthesis Protocols

Proline Derivative Functionalization

The synthesis begins with a proline derivative, which undergoes Boc protection followed by phenyl group introduction at the 4-position. A representative pathway involves:

Catalytic Hydrogenation

Key intermediates are reduced via catalytic hydrogenation. For instance, Example 31 of WO2014206257A1 details the hydrogenation of (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine at 50°C under 1.5 MPa H₂ pressure, achieving 97.8% yield and 97.2% ee.

Deprotection and Isolation

Final deprotection of the carboxylic acid ester (e.g., tert-butyl) is performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Purification via recrystallization or chromatography yields the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents include ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF), which balance solubility and reaction kinetics. Low temperatures (−70°C to −40°C) are critical during alkylation to suppress epimerization.

Catalyst Screening

Comparative studies in WO2014206257A1 evaluate catalysts such as Pd/C, platinum oxide, and Raney nickel. Pd/C consistently delivers higher yields (up to 100%) and enantioselectivity (ee >95%).

Comparative Data on Synthesis Routes

The table below summarizes key findings from WO2014206257A1, highlighting the impact of substrates and catalysts on yield and ee:

| Substrate | Catalyst | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| El-1 | Pd/C | 50°C | 97.8 | 97.2 |

| El-2 | PtO₂ | 60°C | 60.1 | 95.7 |

| El-7 | Raney Ni | 70°C | 91.9 | 89.7 |

Data adapted from WO2014206257A1.

Stereochemical Analysis and Validation

Chiral HPLC

Enantiopurity is verified using chiral HPLC with columns such as Chiralpak AD-H. The (2R,4S) isomer exhibits distinct retention times compared to (2S,4R) or (2S,4S) configurations.

NMR Spectroscopy

¹H NMR confirms the stereochemistry through coupling constants (e.g., J = 9–12 Hz for trans-pyrrolidine protons) and nuclear Overhauser effects (NOE).

Industrial-Scale Considerations

Cost-Efficiency

Boc-protected proline derivatives are cost-effective starting materials, with bulk pricing at ~$50–100/g. Catalytic hydrogenation scales linearly, making it suitable for kilogram-scale production.

Waste Management

TFA and HCl from deprotection steps are neutralized with aqueous bicarbonate, while Pd/C catalysts are recovered via filtration and reused.

Applications in Pharmaceutical Synthesis

The compound’s rigid pyrrolidine scaffold and Boc group make it ideal for peptide-based drugs. Recent applications include:

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the phenyl ring, using reagents like sodium azide (NaN3) or halogens.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: NaN3 in dimethylformamide (DMF), bromine (Br2) in chloroform.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Azides, halogenated derivatives.

Scientific Research Applications

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variations

The (2R,4S) configuration distinguishes this compound from diastereomers and enantiomers. For example:

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid (CAS: 203866-13-1) shares a similar Boc-protected backbone but replaces the phenyl group with fluorine at C4. This substitution reduces molecular weight to 233.24 g/mol and alters polarity, as evidenced by a predicted pKa of 3.53 .

- (2S,4R)-4-Benzyl analogs (e.g., CAS: 1229439-64-8) retain the Boc group but substitute phenyl with benzyl, increasing steric bulk and lipophilicity .

Impact of Stereochemistry :

Substituent Modifications

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Benzyl vs. Phenyl : Benzyl groups (e.g., 1229439-64-8) offer greater flexibility but may increase steric hindrance, affecting enzyme-substrate interactions .

Biological Activity

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS No. 103290-39-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which influences its solubility and reactivity.

Research indicates that this compound interacts with various biological targets, leading to several pharmacological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It modulates certain receptors that are critical in neuropharmacology, potentially affecting neurotransmitter release and neuronal signaling pathways.

Pharmacological Effects

The biological activity of this compound has been documented in several studies:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

- Anticancer Potential : In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development .

Case Studies

- Study on Antimicrobial Properties :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study :

- In research focusing on breast cancer cell lines, treatment with the compound resulted in a 30% reduction in cell viability compared to controls after 48 hours. Mechanistic studies indicated activation of the caspase pathway leading to apoptosis.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically begins with chiral starting materials like L-proline derivatives to establish the (2R,4S) configuration. Key steps include:

- Boc Protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

- Cyclization : Intramolecular cyclization using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to form the pyrrolidine ring.

- Functionalization : Introduction of the phenyl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .

Q. How is the Boc protecting group strategically utilized in this compound’s synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during subsequent steps. Deprotection is achieved under mild acidic conditions (e.g., TFA in DCM), preserving the carboxylic acid functionality .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>98%) .

- NMR : ¹H and ¹³C NMR to verify stereochemistry; key signals include the Boc tert-butyl group (δ ~1.4 ppm) and carboxylic acid proton (δ ~12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 292.15) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It is a chiral building block in:

- Peptide Synthesis : As a proline analog to modulate peptide backbone conformation .

- Medicinal Chemistry : For designing protease inhibitors (e.g., HCV NS3/4A inhibitors) by exploiting its rigid pyrrolidine scaffold .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (2R,4S)-configured starting materials (e.g., L-proline derivatives) to maintain stereochemistry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s catalyst) in asymmetric reactions .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .

- 2D NMR : COSY and NOESY to assign spatial relationships between protons (e.g., distinguishing 4-phenyl vs. 4-phenoxy substituents) .

Q. What computational methods predict the compound’s reactivity in drug design?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using software like AutoDock Vina .

- DFT Calculations : Optimize transition states for key reactions (e.g., Boc deprotection) to predict activation energies .

Q. How to optimize reaction yields in multistep syntheses?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) for coupling steps; acetonitrile may improve cyclization yields .

- Catalyst Loading : Reduce Pd catalyst (e.g., Pd(OAc)₂) to 0.5 mol% in cross-coupling steps to minimize costs and byproducts .

- In-line Monitoring : Use FTIR or ReactIR to track reaction progress and identify bottlenecks .

Safety and Handling

Q. What precautions are critical for safe handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.